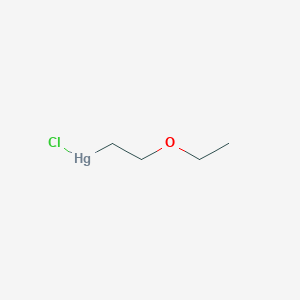

2-Ethoxyethylmercury chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxyethylmercury chloride, also known as EEMC, is a chemical compound that belongs to the family of organomercury compounds. It is widely used in scientific research for its unique properties and has been studied extensively for its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

2-Ethoxyethylmercury chloride has been extensively used in scientific research for its unique properties. It is a potent inhibitor of the enzyme protein-tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. 2-Ethoxyethylmercury chloride has been studied for its potential applications in the treatment of diabetes and obesity. It has also been used as a fluorescent probe for the detection of mercury ions in environmental samples and biological systems.

Wirkmechanismus

2-Ethoxyethylmercury chloride inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which can improve glucose metabolism and reduce insulin resistance. The mechanism of action of 2-Ethoxyethylmercury chloride has been studied in detail using various biochemical and biophysical techniques, including X-ray crystallography and molecular dynamics simulations.

Biochemische Und Physiologische Effekte

2-Ethoxyethylmercury chloride has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. However, 2-Ethoxyethylmercury chloride can also be toxic to cells at high concentrations, and its long-term effects on human health are not well understood.

Vorteile Und Einschränkungen Für Laborexperimente

2-Ethoxyethylmercury chloride has several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, its fluorescent properties for mercury ion detection, and its relatively simple synthesis method. However, 2-Ethoxyethylmercury chloride can also be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the potential health risks associated with 2-Ethoxyethylmercury chloride exposure should be carefully considered when handling this compound in the lab.

Zukünftige Richtungen

There are several future directions for research on 2-Ethoxyethylmercury chloride. One area of interest is the development of 2-Ethoxyethylmercury chloride-based therapies for the treatment of diabetes and obesity. Another area of interest is the optimization of 2-Ethoxyethylmercury chloride synthesis methods to yield higher-purity compounds with fewer impurities. Additionally, the potential health risks associated with 2-Ethoxyethylmercury chloride exposure should be further studied to ensure safe handling of this compound in the lab. Finally, the use of 2-Ethoxyethylmercury chloride as a fluorescent probe for mercury ion detection can be further explored for environmental monitoring and biological imaging applications.

Conclusion:

In conclusion, 2-Ethoxyethylmercury chloride is a unique and potent organomercury compound that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Ethoxyethylmercury chloride has the potential to be a valuable tool for the development of novel therapies and environmental monitoring applications, but its potential health risks should be carefully considered when handling this compound in the lab.

Synthesemethoden

2-Ethoxyethylmercury chloride can be synthesized through the reaction between ethylene oxide and mercuric chloride. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and the resulting product is purified through distillation or recrystallization. The synthesis method is relatively straightforward and has been optimized over the years to yield high-purity 2-Ethoxyethylmercury chloride.

Eigenschaften

CAS-Nummer |

124-01-6 |

|---|---|

Produktname |

2-Ethoxyethylmercury chloride |

Molekularformel |

C4H9ClHgO |

Molekulargewicht |

309.16 g/mol |

IUPAC-Name |

chloro(2-ethoxyethyl)mercury |

InChI |

InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |

InChI-Schlüssel |

SKJHMLZNOHLSOK-UHFFFAOYSA-M |

SMILES |

CCOCC[Hg]Cl |

Kanonische SMILES |

CCOCC[Hg]Cl |

Andere CAS-Nummern |

124-01-6 |

Piktogramme |

Acute Toxic; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)